molecular formula C11H9ClN2O2 B3032341 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439900-24-9

1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3032341
CAS No.: 1439900-24-9
M. Wt: 236.65
InChI Key: NYANUFPUSXRSHB-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid (CAS 1439900-24-9) is a heterocyclic compound of significant interest in medicinal and organic chemistry research. It features an imidazole core substituted at the 1-position with a 3-chlorobenzyl group and at the 5-position with a carboxylic acid moiety . This functional group contributes to the molecule's solubility profile and enables its use as a versatile building block for further synthesis, such as forming amide or ester derivatives . The compound has been identified as a valuable intermediate in the design and synthesis of novel molecular scaffolds, particularly 1,5-diaryl-1H-imidazoles, which are being investigated for their potential to inhibit protein-protein interactions . For instance, similar imidazole-5-carboxylic acid derivatives have shown promise in research targeting the HIV-1 integrase-LEDGF/p75 interaction, a therapeutically relevant pathway for antiviral development . Furthermore, compounds within this class have been explored for their herbicidal properties in agricultural research . Researchers can synthesize this compound through stepwise routes involving the alkylation of imidazole followed by carboxylation, or via more efficient one-pot tandem methods . The provided carboxylic acid group is a key pharmacophore in many bioactive molecules and can influence interactions with biological macromolecules through hydrogen bonding . Handling and Safety: This compound is classified as harmful and irritating. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYANUFPUSXRSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189760
Record name 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-24-9
Record name 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

Stepwise Synthesis via Imidazole Alkylation and Carboxylation

The most widely reported method involves:

  • Imidazole Alkylation : Reacting imidazole with 3-chlorobenzyl chloride under basic conditions.
  • Carboxylation : Introducing the carboxylic acid group at the 5-position via carbon dioxide insertion or nitrile hydrolysis.

Reaction Conditions :

  • Alkylation :
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: 80–100°C
    • Yield: 60–75%
  • Carboxylation :
    • Reagent: Trimethylsilyl cyanide followed by acidic hydrolysis
    • Catalyst: Palladium(II) acetate
    • Yield: 45–55%
Table 1: Stepwise Synthesis Parameters
Step Reagents Conditions Yield (%)
Alkylation 3-Chlorobenzyl chloride, K₂CO₃, DMF 80°C, 12 h 68 ± 4
Carboxylation TMSCN, Pd(OAc)₂, HCl 120°C, 6 h 52 ± 3

One-Pot Tandem Synthesis

Recent advancements employ tandem reactions to reduce purification steps:

  • Simultaneous Alkylation-Carboxylation : Using 3-chlorobenzyl bromide and sodium cyanoformate in a microwave-assisted reaction.
  • In Situ Hydrolysis : Converting the cyano group to carboxylic acid under acidic conditions.

Advantages :

  • Reduced reaction time (4–6 hours vs. 18 hours for stepwise methods)
  • Improved overall yield (70–78%)

Limitations :

  • Requires precise stoichiometric control to avoid byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance alkylation efficiency by stabilizing intermediates. Elevated temperatures (>80°C) accelerate benzyl chloride activation but risk decomposition.

Table 2: Solvent Optimization for Alkylation
Solvent Dielectric Constant Yield (%)
DMF 36.7 68
DMSO 46.7 72
Acetonitrile 37.5 58

Catalytic Systems for Carboxylation

Transition metal catalysts improve carboxylation efficiency:

  • Palladium Catalysts : Enable cyano group insertion at 120°C (52% yield).
  • Copper(I) Iodide : Lowers temperature to 90°C but reduces yield (40%).

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols favor flow chemistry for scalability:

  • Residence Time : 30 minutes
  • Throughput : 5 kg/h
  • Purity : ≥98% (HPLC)

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Immobilization : Silica-supported palladium minimizes metal leaching.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :
    • 3-Chlorobenzyl protons: δ 4.92 (s, 2H)
    • Imidazole protons: δ 7.35 (s, 1H), 7.68 (s, 1H)
  • IR Spectroscopy :
    • Carboxylic acid O-H: 2500–3300 cm⁻¹
    • C=O stretch: 1680 cm⁻¹

Chromatographic Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH)
  • Purity : ≥99% for pharmaceutical-grade material

Comparative Analysis of Methodologies

Table 3: Method Comparison
Parameter Stepwise Synthesis One-Pot Synthesis
Total Yield 52% 78%
Time 18 h 6 h
Scalability Moderate High
Cost $$ $$$

Challenges and Solutions

Regioselectivity in Imidazole Substitution

  • Challenge : Competing N1 vs. N3 alkylation.
  • Solution : Use bulky bases (e.g., LDA) to favor N1 substitution.

Carboxylic Acid Stability

  • Challenge : Decarboxylation at high temperatures.
  • Solution : Low-temperature hydrolysis (<60°C) with HCl/EtOH.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Trifluoromethyl Substitution

  • Compound : 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid (CAS 1439899-43-0)
  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Mass : 270.21
  • This substitution may enhance binding to hydrophobic enzyme pockets, as seen in analogs targeting adrenal enzymes .

Methoxy Substitution

  • Compound : 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid (CAS 1439900-55-6)
  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Mass : 232.24
  • Key Differences: The methoxy (-OCH₃) group is electron-donating, increasing solubility compared to chloro or trifluoromethyl derivatives. This could reduce nonspecific binding and improve pharmacokinetic profiles .

Fluoro Substitution

  • Compound : Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate (Flutomidate)
  • Molecular Formula : C₁₃H₁₃FN₂O₂
  • Key Differences : The fluorine atom at the 4-position and ethyl ester group (vs. carboxylic acid) may enhance blood-brain barrier penetration, as seen in anesthetic prodrugs like etomidate. Hydrolysis of the ester to the carboxylic acid is critical for metabolic activation .

Functional Group Variations

Carboxylic Acid vs. Ester vs. Amide

  • Carboxylic Acid : Present in 1-(3-chlorobenzyl)-1H-imidazole-5-carboxylic acid, this group facilitates hydrogen bonding but may limit oral bioavailability due to ionization at physiological pH.
  • Ester Derivatives :
    • Etomidate : Methyl ester of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. Acts as a prodrug; hydrolysis to the carboxylic acid (major metabolite) is required for clearance .
    • Flutomidate : Ethyl ester with a fluoro-substituted phenylethyl group. The ester group improves lipophilicity, enhancing CNS penetration for anesthetic applications .
  • Amide Derivatives :
    • [123I]IMAZA : (R)-1-[1-(4-iodophenyl)ethyl]-1H-imidazole-5-carboxylic acid azetidinylamide. Replacement of the carboxylic acid with an azetidinylamide improves metabolic stability, enabling prolonged target binding in adrenal cancer imaging .

Physicochemical and Pharmacokinetic Properties

Property 1-(3-Chlorobenzyl)-... Trifluoromethyl Analog Etomidate [123I]IMAZA
Molecular Weight ~250 (estimated) 270.21 244.3 ~450 (estimated)
LogP Moderate (Cl substituent) High (-CF₃ group) High (ester) Moderate (amide)
Metabolic Stability Moderate High Low (ester hydrolysis) High
Key Application Research compound Enzyme inhibition Anesthesia Diagnostic imaging

Biological Activity

1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 3-chlorobenzyl chloride with imidazole under basic conditions, typically using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Its structural formula is represented as follows:

C11H10ClN3O2\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's activity against specific pathogens can be summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Properties

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been evaluated against various fungal strains, showing promising results that suggest its potential use in treating fungal infections.

Anticancer Potential

The imidazole moiety is known for its anticancer properties. Studies have reported that derivatives of imidazole, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, an in vitro study revealed that this compound inhibited cell proliferation in melanoma cells with IC50 values ranging from 10 to 30 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may influence enzymatic activities critical for pathogen survival and proliferation.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target proteins .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth, with notable effectiveness against melanoma and breast cancer cell lines. The study concluded that compounds with similar structures could serve as lead compounds for developing new anticancer drugs .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The study found that it effectively inhibited growth at low concentrations and suggested further investigation into its mechanism of action and potential therapeutic applications .

Q & A

Q. How can computational modeling predict its biological activity?

  • Methodological Answer :
  • QSAR Modeling : Train models on imidazole-carboxylic acid derivatives with known bioactivity data (e.g., angiotensin II antagonists) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutations in target proteins (e.g., CYP11B1) .

Key Considerations for Researchers

  • Data Reproducibility : Validate synthetic protocols with elemental analysis and orthogonal purity tests .
  • Metabolite Identification : Prioritize high-resolution mass spectrometry (HRMS) for unknown peaks in metabolic studies .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical pharmacokinetic/toxicology testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid
Reactant of Route 2
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1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid

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